molecular formula C7H4Cl2N2S B069079 2,6-Dichloro-1,3-benzothiazol-7-amine CAS No. 188787-62-4

2,6-Dichloro-1,3-benzothiazol-7-amine

Cat. No. B069079
M. Wt: 219.09 g/mol
InChI Key: PBPMBGHZOIITDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-1,3-benzothiazol-7-amine, also known as DCBT, is a chemical compound that has been widely used in scientific research for its various applications. DCBT belongs to the benzothiazole family, which is a group of heterocyclic compounds that contain a sulfur atom and a nitrogen atom in their ring structure.

Scientific Research Applications

2,6-Dichloro-1,3-benzothiazol-7-amine has been used in a wide range of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the synthesis of metal complexes, and as a precursor for the synthesis of other benzothiazole derivatives. 2,6-Dichloro-1,3-benzothiazol-7-amine has also been used in the development of new drugs for the treatment of various diseases, such as cancer and Alzheimer's disease.

Mechanism Of Action

The mechanism of action of 2,6-Dichloro-1,3-benzothiazol-7-amine is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in various metabolic pathways. 2,6-Dichloro-1,3-benzothiazol-7-amine has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, and carbonic anhydrase, which is involved in the regulation of pH in the body.

Biochemical And Physiological Effects

2,6-Dichloro-1,3-benzothiazol-7-amine has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the reduction of inflammation. 2,6-Dichloro-1,3-benzothiazol-7-amine has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,6-Dichloro-1,3-benzothiazol-7-amine in lab experiments is its versatility. 2,6-Dichloro-1,3-benzothiazol-7-amine can be used in a wide range of applications, and its properties can be modified by the introduction of different functional groups. However, one of the limitations of using 2,6-Dichloro-1,3-benzothiazol-7-amine is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for the use of 2,6-Dichloro-1,3-benzothiazol-7-amine in scientific research. One area of interest is the development of new drugs that target specific enzymes that are involved in disease pathways. 2,6-Dichloro-1,3-benzothiazol-7-amine may also be used in the development of new diagnostic tools for the detection of various diseases. Additionally, 2,6-Dichloro-1,3-benzothiazol-7-amine may be used in the development of new materials with unique optical and electronic properties.
Conclusion:
In conclusion, 2,6-Dichloro-1,3-benzothiazol-7-amine is a versatile and useful compound that has many potential applications in scientific research. Its synthesis method is well-established, and its properties have been extensively studied. 2,6-Dichloro-1,3-benzothiazol-7-amine has been shown to have various biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are many potential future directions for the use of 2,6-Dichloro-1,3-benzothiazol-7-amine in scientific research, and its continued study may lead to the development of new drugs, materials, and diagnostic tools.

Synthesis Methods

2,6-Dichloro-1,3-benzothiazol-7-amine can be synthesized by reacting 2,6-dichlorobenzothiazole with ammonia in the presence of a catalyst. The reaction takes place under high pressure and high temperature conditions, and the yield of 2,6-Dichloro-1,3-benzothiazol-7-amine is typically around 50%. The purity of 2,6-Dichloro-1,3-benzothiazol-7-amine can be improved by recrystallization from a suitable solvent.

properties

CAS RN

188787-62-4

Product Name

2,6-Dichloro-1,3-benzothiazol-7-amine

Molecular Formula

C7H4Cl2N2S

Molecular Weight

219.09 g/mol

IUPAC Name

2,6-dichloro-1,3-benzothiazol-7-amine

InChI

InChI=1S/C7H4Cl2N2S/c8-3-1-2-4-6(5(3)10)12-7(9)11-4/h1-2H,10H2

InChI Key

PBPMBGHZOIITDJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1N=C(S2)Cl)N)Cl

Canonical SMILES

C1=CC(=C(C2=C1N=C(S2)Cl)N)Cl

synonyms

7-Benzothiazolamine,2,6-dichloro-(9CI)

Origin of Product

United States

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